molecular formula C24H21ClN2O3S B11324490 7-chloro-N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide

7-chloro-N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11324490
M. Wt: 453.0 g/mol
InChI Key: GGYCRRNABHOVAB-UHFFFAOYSA-N
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Description

7-chloro-N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide: is a complex organic compound that belongs to the class of benzoxepines and thiazoles. This compound is characterized by its unique structure, which includes a benzoxepine ring, a thiazole ring, and various substituents such as chlorine, methoxy, and carboxamide groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, including the formation of the benzoxepine and thiazole rings, followed by the introduction of the substituents. The synthetic route may involve the following steps:

    Formation of Benzoxepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as substituted phenols and epoxides under acidic or basic conditions.

    Formation of Thiazole Ring: The thiazole ring can be synthesized using methods such as Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: The chlorine, methoxy, and carboxamide groups can be introduced through various substitution reactions using reagents like thionyl chloride, methanol, and amines.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

    Substitution: The chlorine atom in the benzoxepine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), or alkoxides (RO-) under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-chloro-N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound can bind to specific proteins or enzymes, inhibiting their activity and leading to downstream effects.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole (antimicrobial drug) and ritonavir (antiretroviral drug).

    Benzoxepine Derivatives: Compounds containing the benzoxepine ring, such as certain antidepressants and antipsychotics.

Uniqueness: The uniqueness of 7-chloro-N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide lies in its specific combination of functional groups and rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H21ClN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

7-chloro-N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C24H21ClN2O3S/c1-14-4-5-16(8-15(14)2)9-20-13-26-24(31-20)27-23(28)17-6-7-30-22-18(10-17)11-19(25)12-21(22)29-3/h4-8,10-13H,9H2,1-3H3,(H,26,27,28)

InChI Key

GGYCRRNABHOVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C(=CC(=C4)Cl)OC)OC=C3)C

Origin of Product

United States

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